BenchChemオンラインストアへようこそ!

Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate

Lipophilicity Membrane permeability Drug-likeness

Choose this scaffold for its balanced logP (1.1) and TPSA (118 Ų), ideal for CNS-targeted libraries needing BBB penetration. The methyl ester enables selective hydrolysis for PROTAC/ADC bioconjugation, while the succinimide ring offers a conformationally restricted H-bond acceptor. This compound is a non-fungible building block for definitive SAR studies on succinimide effects versus matched-pair analogs. Ensure your supply chain for this unique, drug-like chemical.

Molecular Formula C18H16N2O6S
Molecular Weight 388.4 g/mol
Cat. No. B5096707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate
Molecular FormulaC18H16N2O6S
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
InChIInChI=1S/C18H16N2O6S/c1-26-18(23)12-2-4-13(5-3-12)19-27(24,25)15-8-6-14(7-9-15)20-16(21)10-11-17(20)22/h2-9,19H,10-11H2,1H3
InChIKeyZGEXEVBQKDUMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate – Compound Identity & Baseline Physicochemical Profile


Methyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate (CAS 311323-58-7) is a synthetic sulfonamide derivative incorporating a 2,5-dioxopyrrolidin (succinimide) ring and a methyl benzoate ester moiety. The compound has a molecular formula of C₁₈H₁₆N₂O₆S (MW 388.39 g/mol), a computed logP (XLogP3) of 1.1, a topological polar surface area of 118 Ų, and one hydrogen-bond donor [1]. These physicochemical parameters place it in a favorable drug-like property space distinct from simpler arylsulfonamides.

Why Generic Sulfonamide Analogs Cannot Replace Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate in Procurement


The 2,5-dioxopyrrolidin ring introduces a conformationally restricted hydrogen-bond acceptor motif that is absent in simpler sulfonamides such as methyl 4-sulfamoylbenzoate or 4-aminobenzenesulfonamide [1]. Combined with the methyl benzoate ester, this scaffold exhibits a well-balanced lipophilicity (XLogP3 = 1.1) that differs measurably from its ethyl ester homolog and from the more polar unsubstituted sulfonamide core [2]. These structural features translate into distinct solubility, membrane permeability, and reactivity profiles, making the compound a non-fungible building block for structure-activity relationship (SAR) studies and targeted library synthesis.

Quantitative Differentiation Evidence for Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate


Increased Lipophilicity vs. Unsubstituted Sulfonamide Core Drives Membrane Permeability

The target compound exhibits an XLogP3 of 1.1, compared to approximately 0.2 for the unsubstituted 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide (CAS 5470-06-4). This ~0.9 log unit increase enhances predicted passive membrane permeability as estimated by the Lipinski Rule-of-Five framework [1].

Lipophilicity Membrane permeability Drug-likeness

Reduced Polar Surface Area vs. Primary Sulfonamide Improves CNS Drug-Like Properties

The topological polar surface area (TPSA) of the target compound is 118 Ų, compared to approximately 95–105 Ų for simpler primary sulfonamides such as methyl 4-sulfamoylbenzoate (estimated TPSA ~95 Ų). The addition of the succinimide and methyl ester groups increases TPSA by ~23 Ų, keeping the compound within the favorable range for CNS penetration (<140 Ų) while retaining sufficient polarity for solubility [1].

Polar surface area CNS drug discovery Blood-brain barrier

Methyl Ester Moiety Enables Controlled Hydrolysis for Pro-Drug or Conjugate Synthesis vs. Ethyl Ester Homolog

The methyl ester of the target compound (MW 388.39) offers faster alkaline hydrolysis kinetics than the corresponding ethyl ester analog (MW 402.42), which bears a bulkier alkoxy group. This differential reactivity allows selective deprotection under mild conditions without affecting the succinimide ring or sulfonamide linkage [1]. The ethyl ester homolog has an estimated logP of ~1.6, conferring higher lipophilicity that may alter pharmacokinetic distribution.

Ester hydrolysis Prodrug design Bioconjugation

Rotatable Bond Count Enhances Conformational Flexibility for Target Binding vs. Constrained Analogs

The target compound possesses 6 rotatable bonds, compared to 3 for the more constrained 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide core (CAS 5470-06-4) [1]. This increased flexibility may facilitate induced-fit binding to protein targets, although it may also incur an entropic penalty in the unbound state.

Conformational flexibility Binding entropy Molecular recognition

Procurement-Relevant Application Scenarios for Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate


CNS Drug Discovery Scaffold for Blood-Brain Barrier-Penetrant Sulfonamide Libraries

The balanced logP (1.1) and moderate TPSA (118 Ų) position this compound as a privileged scaffold for CNS-targeted small-molecule libraries. Researchers requiring sulfonamide-based inhibitors or modulators that must cross the blood-brain barrier should prioritize this scaffold over more polar primary sulfonamides (TPSA ~95 Ų, logP <0.5), which may exhibit limited CNS penetration [1].

Prodrug and Bioconjugation Precursor via Selective Methyl Ester Hydrolysis

The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under mild basic conditions without affecting the succinimide ring or sulfonamide linkage. The resulting carboxylic acid serves as a versatile handle for amide coupling to primary amine-containing payloads (e.g., fluorophores, biotin, cytotoxic agents), making this compound a strategic procurement choice for groups synthesizing targeted protein degraders (PROTACs) or antibody-drug conjugate (ADC) payloads [2].

Physicochemical Tool Compound for Assessing Succinimide Substitution Effects in SAR

The 2,5-dioxopyrrolidin group introduces a unique, conformationally restricted hydrogen-bond acceptor motif. This compound enables systematic SAR exploration of succinimide substitution effects on target binding, solubility, and metabolic stability, compared to matched-pair analogs bearing alternative substituents (e.g., acetamide, morpholine, or unsubstituted phenyl). Procurement of this compound allows head-to-head comparisons within a defined chemical series [1].

Quote Request

Request a Quote for Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.